molecular formula C21H23NO4 B11390904 6-butyl-3-(furan-2-ylmethyl)-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one

6-butyl-3-(furan-2-ylmethyl)-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one

Cat. No.: B11390904
M. Wt: 353.4 g/mol
InChI Key: TZEWAVLKHBVSLA-UHFFFAOYSA-N
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Description

6-BUTYL-3-[(FURAN-2-YL)METHYL]-10-METHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-BUTYL-3-[(FURAN-2-YL)METHYL]-10-METHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Chromeno Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromeno core.

    Introduction of the Oxazinone Ring: The oxazinone ring is introduced through a cyclization reaction involving an amine and a carbonyl compound.

    Functional Group Modifications: The butyl, furan-2-ylmethyl, and methyl groups are introduced through various substitution reactions using reagents like alkyl halides and organometallic compounds.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance yield and purity. Catalysts and solvents are carefully chosen to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

6-BUTYL-3-[(FURAN-2-YL)METHYL]-10-METHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can modify the oxazinone ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce or replace functional groups on the chromeno and furan rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Alkyl halides, organometallic reagents (e.g., Grignard reagents)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce partially or fully saturated compounds.

Scientific Research Applications

6-BUTYL-3-[(FURAN-2-YL)METHYL]-10-METHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-BUTYL-3-[(FURAN-2-YL)METHYL]-10-METHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    6-BUTYL-3-[(FURAN-2-YL)METHYL]-10-METHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE: shares structural similarities with other chromeno[6,7-e][1,3]oxazinone derivatives.

    Indole Derivatives: Compounds like indole-3-acetic acid and its derivatives have similar biological activities and applications.

Uniqueness

The uniqueness of 6-BUTYL-3-[(FURAN-2-YL)METHYL]-10-METHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE lies in its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C21H23NO4

Molecular Weight

353.4 g/mol

IUPAC Name

6-butyl-3-(furan-2-ylmethyl)-10-methyl-2,4-dihydropyrano[3,2-g][1,3]benzoxazin-8-one

InChI

InChI=1S/C21H23NO4/c1-3-4-6-15-10-19(23)26-21-14(2)20-16(9-18(15)21)11-22(13-25-20)12-17-7-5-8-24-17/h5,7-10H,3-4,6,11-13H2,1-2H3

InChI Key

TZEWAVLKHBVSLA-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=C3CN(COC3=C2C)CC4=CC=CO4

Origin of Product

United States

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